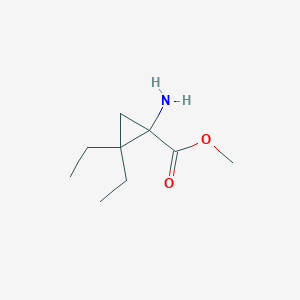

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-4-8(5-2)6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3 |

InChI Key |

YHZLZMMKQONJRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1(C(=O)OC)N)CC |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Cyclopropanation

The reaction of diethyl-substituted alkenes with diiodomethane and a zinc-copper couple generates the cyclopropane core. For example, 3,3-diethyl-1-pentene reacts under these conditions to yield 2,2-diethylcyclopropane derivatives. Modifications include using chiral auxiliaries or catalysts to induce enantioselectivity.

Reaction Conditions :

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation via carbene transfer. Ethyl diazoacetate derivatives react with diethyl-substituted alkenes to form the cyclopropane ring. For instance, styrene derivatives with diethyl groups undergo Rh₂(OAc)₄-catalyzed reactions with ethyl diazoacetate, achieving 70–85% yields.

Data Table 1: Cyclopropanation Methods

| Method | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Simmons-Smith | 3,3-Diethyl-1-pentene | Zn-Cu | 60–75 |

| Rh-Catalyzed | Diethyl-substituted styrene | Rh₂(OAc)₄ | 70–85 |

Introduction of the Carboxylate Ester Group

Esterification precedes or follows cyclopropanation, depending on the route.

Esterification via Acid-Catalyzed Reaction

The carboxylic acid intermediate (e.g., 2,2-diethylcyclopropane-1-carboxylic acid) is treated with methanol under acidic conditions. Concentrated sulfuric acid (0.1 equiv) in refluxing methanol achieves 90–95% conversion to the methyl ester.

Reaction Conditions :

Direct Cyclopropanation-Esterification Tandem

Ethyl diazoacetate participates in cyclopropanation while simultaneously introducing the ester group. This one-pot method reduces steps but requires stringent control to avoid side reactions.

Amination Techniques for 1-Position Functionalization

Introducing the amino group at the cyclopropane bridgehead is challenging due to steric hindrance.

Gabriel Synthesis

The bromide intermediate (e.g., 1-bromo-2,2-diethylcyclopropane-1-carboxylate) reacts with potassium phthalimide, followed by hydrazinolysis. This two-step process achieves 65–80% overall yield.

Reaction Pathway :

Curtius Rearrangement

Acyl azides derived from the cyclopropane carboxylate undergo thermal rearrangement to isocyanates, which hydrolyze to amines. This method preserves stereochemistry but requires handling hazardous intermediates.

Reaction Conditions :

Data Table 2: Amination Methods

| Method | Intermediate | Conditions | Yield (%) |

|---|---|---|---|

| Gabriel Synthesis | 1-Bromo derivative | K-phthalimide, DMF | 65–80 |

| Curtius Rearrangement | Acyl azide | Toluene, 120°C | 70–75 |

Enantioselective Synthesis Approaches

Enzymatic Asymmetrization

Pig liver esterase (PLE) hydrolyzes prochiral diesters enantioselectively. For example, bis(2,2,2-trifluoroethyl) 2,2-diethylcyclopropane-1,1-dicarboxylate undergoes PLE-catalyzed hydrolysis to yield (1R)-monoester, which is converted to the amine via Curtius rearrangement.

Key Steps :

Chiral Auxiliary-Mediated Cyclopropanation

(2S)-N-Benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one directs asymmetric cyclopropanation with diethylcarbene precursors. Diastereomers are separated chromatographically, yielding enantiopure amino esters after hydrolysis.

Comparative Analysis of Methodologies

Data Table 3: Route Efficiency Comparison

| Route | Steps | Overall Yield (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Simmons-Smith + Gabriel | 4 | 50–60 | Low | High |

| Rh-Catalyzed + Curtius | 3 | 45–55 | High | Moderate |

| Enzymatic Asymmetrization | 5 | 40–50 | Excellent | Low |

Advantages and Limitations :

- Simmons-Smith Route : Cost-effective but limited stereocontrol.

- Transition Metal Catalysis : Efficient for stereoselectivity but requires expensive catalysts.

- Enzymatic Methods : High enantiomeric excess but multi-step and lower scalability.

Scientific Research Applications

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key analogs and their substituents:

Key Observations:

- Electronic Effects: The vinyl group in Ethyl 1-amino-2-vinylcyclopropanecarboxylate introduces π-electrons, altering reactivity in ring-opening reactions compared to ethyl or methyl groups .

- Halogenation : Dichloro substituents (e.g., Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate) increase electrophilicity, making the compound more reactive toward nucleophiles .

Physicochemical Properties

- Solubility: The methyl ester group improves lipophilicity compared to carboxylic acid analogs (e.g., ACC), enhancing membrane permeability.

- Stereochemical Effects: The (1S,2R) configuration in some analogs (e.g., (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate) influences binding affinity to biological targets, highlighting the importance of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.